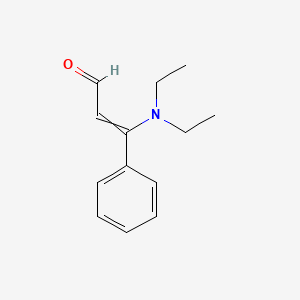
3-(Diethylamino)-3-phenylprop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)-3-phenylprop-2-enal is an organic compound characterized by the presence of a diethylamino group and a phenyl group attached to a prop-2-enal backbone
Preparation Methods
The synthesis of 3-(Diethylamino)-3-phenylprop-2-enal typically involves the reaction of diethylamine with cinnamaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-(Diethylamino)-3-phenylprop-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Diethylamino)-3-phenylprop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-3-phenylprop-2-enal involves its interaction with various molecular targets. The diethylamino group can interact with biological molecules, potentially affecting cellular processes. The compound may also participate in redox reactions, influencing cellular oxidative states.
Comparison with Similar Compounds
Similar compounds to 3-(Diethylamino)-3-phenylprop-2-enal include:
3-(Diethylamino)-1-propanol: Used in similar applications but differs in its functional groups.
3-Diethylamino-1-propyne: Another related compound with different chemical properties.
Diethylamino hydroxybenzoyl hexyl benzoate: Used as a UV filter in sunscreens. Compared to these compounds, this compound is unique due to its specific structure and the presence of both diethylamino and phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
574737-72-7 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-(diethylamino)-3-phenylprop-2-enal |
InChI |
InChI=1S/C13H17NO/c1-3-14(4-2)13(10-11-15)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
InChI Key |
WHDLVEDJNFPMJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=CC=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14222762.png)
![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)

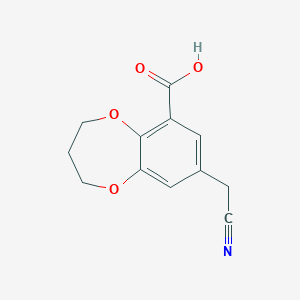
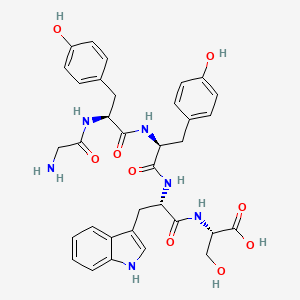
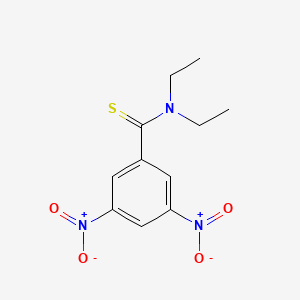
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)
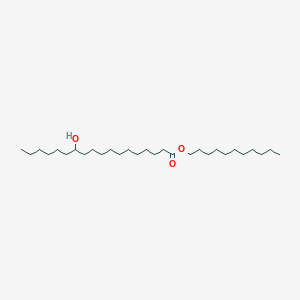
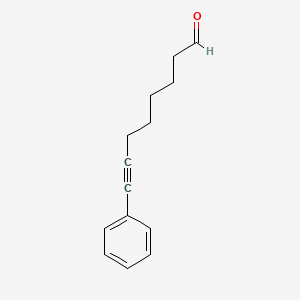
![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)
![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)

